Z-a-Me-Lys(Boc)-OH Z-a-Me-Lys(Boc)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822187
InChI: InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1
SMILES:
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol

Z-a-Me-Lys(Boc)-OH

CAS No.:

Cat. No.: VC18822187

Molecular Formula: C20H30N2O6

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Z-a-Me-Lys(Boc)-OH -

Specification

Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
IUPAC Name (2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1
Standard InChI Key CYYPSJGUDUWVTE-FQEVSTJZSA-N
Isomeric SMILES C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Z-a-Me-Lys(Boc)-OH is characterized by its stereochemical configuration and protective group arrangement. The α-amino group is methylated, while the ε-amino group is shielded by a Boc group. The Fmoc group at the α-position ensures compatibility with SPPS protocols, allowing sequential deprotection under mild basic conditions . Its structural integrity is validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the (S)-configuration at the α-carbon .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1202003-49-3
Molecular FormulaC27H34N2O6\text{C}_{27}\text{H}_{34}\text{N}_{2}\text{O}_{6}
Molecular Weight482.57 g/mol
AppearanceWhite to off-white powder
SolubilityDMSO, DMF, dichloromethane

Synthesis and Production

Synthetic Routes

The synthesis of Z-a-Me-Lys(Boc)-OH involves multi-step organic transformations. A pivotal method begins with the alkylation of benzyl (2R,3S)-(–)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate using methyl iodide and 1,4-diiodobutane, followed by azide displacement and catalytic hydrogenation to yield (L)-α-Me-Lys-OH . Subsequent regioselective benzyloxycarbonylation introduces the Fmoc group, while the Boc group is retained via tert-butyl pyrocarbonate (Boc2_2O) treatment .

Copper Complex Intermediate

Applications in Peptide Science

Peptide Backbone Modification

Z-a-Me-Lys(Boc)-OH is integral to synthesizing peptides with α-methylated lysine residues. Methylation alters backbone flexibility, enhancing proteolytic stability and modulating biological activity. For instance, peptides incorporating this derivative show improved binding to histone methyltransferases, facilitating epigenetic studies .

Mimicking Post-Translational Modifications

The Boc-protected ε-amino group allows site-specific deprotection, enabling sequential methylation to simulate mono-, di-, or trimethylated lysines. Such analogs are vital for investigating protein-protein interactions in chromatin remodeling and signal transduction .

Hazard CodePrecautionary Measures
XnUse PPE: gloves, goggles
H315Avoid skin contact
H319Rinse eyes immediately
SupplierQuantityPrice (USD)
TRC10 mg60
AK Scientific25 mg95
ChemSupply Australia100 mg121

Future Directions and Challenges

Scalability vs. Cost

While copper-mediated synthesis offers high yields, reagent costs and waste management remain challenges. Emerging methods using enzymatic protection may reduce reliance on toxic catalysts .

Expanding Biological Applications

Ongoing research explores Z-a-Me-Lys(Boc)-OH in drug delivery systems, where methylated peptides enhance cellular uptake and target specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator